molecular formula C18H16ClNO3 B12856910 3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12856910
M. Wt: 329.8 g/mol
InChI Key: YYOLLXBHPYXGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that features a biphenyl core substituted with a chloro group, a pyrrolidine-3-carbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common route includes:

    Halogenation: Introduction of the chloro group via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Carbonylation: Formation of the pyrrolidine-3-carbonyl group through a Friedel-Crafts acylation reaction using pyrrolidine-3-carboxylic acid chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: Introduction of the carboxylic acid group via a Grignard reaction followed by carbonation with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst selection.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of biphenyl-2,2’-dicarboxylic acid.

    Reduction: Formation of 3-hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid.

    Substitution: Formation of 3-methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid.

Scientific Research Applications

3-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-6-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H16ClNO3/c19-15-7-3-6-13(16(15)18(22)23)12-4-1-2-5-14(12)17(21)11-8-9-20-10-11/h1-7,11,20H,8-10H2,(H,22,23)

InChI Key

YYOLLXBHPYXGKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=C(C(=CC=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.